molecular formula C11H14O B132175 4'-Methylbutyrophenone CAS No. 4160-52-5

4'-Methylbutyrophenone

Cat. No. B132175
CAS RN: 4160-52-5
M. Wt: 162.23 g/mol
InChI Key: CIYAESDXUTVTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Methylbutyrophenone is a chemical compound with the formula C11H14O . It has a molecular weight of 162.2283 . Other names for this compound include 4-Methylbutyrophenone, p-Methyl butyrophenone, 1-Butanone, 1-(4-methylphenyl)-, Butyrophenone, 4’-methyl-, and 1-(4-Tolyl)-1-butanone .


Synthesis Analysis

The synthesis of 4’-Methylbutyrophenone involves the addition of phenyl boronic acid to a solution of 1,4-dioxane. This is followed by the sequential addition of manganese (III) acetate dihydrate, Bphen, Cu (OAc)2, nitrile, and water . In another study, six synthetic cathinones, including 4’-Methylbutyrophenone, were synthesized and fully characterized by NMR, GC–MS, GC-FID, and HRMS-ESI .


Molecular Structure Analysis

The molecular structure of 4’-Methylbutyrophenone can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .


Physical And Chemical Properties Analysis

4’-Methylbutyrophenone has a density of 1.0±0.1 g/cm3, a boiling point of 248.6±9.0 °C at 760 mmHg, and a flash point of 110.1±8.8 °C . It has a molar refractivity of 50.4±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 170.3±3.0 cm3 .

Scientific Research Applications

Field: Organic Chemistry

Summary:

1-(p-Tolyl)butan-1-one is a ketone compound with the chemical formula C11H14O. It features a tolyl group (methylphenyl) attached to a butanone backbone. Researchers in organic chemistry have explored its reactivity, synthetic applications, and functional group transformations.

Methods of Application:

1-(p-Tolyl)butan-1-one can be synthesized through various methods, including Friedel-Crafts acylation, oxidation of the corresponding alcohol, or condensation reactions. Researchers often use spectroscopic techniques (such as NMR and IR) to confirm its structure.

Results and Outcomes:

1-(p-Tolyl)butan-1-one serves as a versatile building block for the synthesis of other organic compounds. For example, it participates in the preparation of α-iodo arylketones, which have been studied for their crystal structures . Additionally, it can undergo visible-light-induced difunctionalization of the C-C bond, leading to novel derivatives with potential applications in materials science and drug discovery .

Safety And Hazards

4’-Methylbutyrophenone should be handled with care to avoid contact with skin and eyes, and inhalation of dust should be avoided . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed . It is incompatible with strong oxidizing agents . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

properties

IUPAC Name

1-(4-methylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-4-11(12)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYAESDXUTVTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194424
Record name 4'-Methylbutyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methylbutyrophenone

CAS RN

4160-52-5
Record name 1-(4-Methylphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4160-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Methylbutyrophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004160525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Methylbutyrophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163487
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Methylbutyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-methylbutyrophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.815
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4'-METHYLBUTYROPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ANP7X3QJ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

p-Tolylboronic acid (0.150 g, 1.10 mmol), tetrakis(triphenylphosphine)palladium(0) (0.064 g, 0.055 mmol), and cesium carbonate (1.80 g, 5.52 mmol) were suspended in toluene (25 mL). The reaction mixture was purged under a vigorous flow of nitrogen for 15 minutes. Butyryl chloride (0.344 mL, 3.31 mmol) was added, and the reaction mixture was heated at 100° C. under an atmosphere of nitrogen for 24 h. The reaction mixture was cooled to ambient temperature and diluted with ether (100 mL). The organic layer was extracted sequentially with water (10 mL), aqueous sodium bicarbonate (10 mL), and aqueous sodium chloride (10 mL). The organic layer was dried (magnesium sulfate), filtered, and concentrated. Purification of the residue by flash column chromatography (7.5% ether/petroleum ether) afforded 1-(4-methylphenyl)-1-butanone as a colorless oil (0.134 g, 0.827 mmol): 1H NMR (CDCl3, 400 MHz) δ 7.86 (d, 2H), 7.25 (d, 2H), 2.92 (t, 2H), 2.41 (s, 3H), 1.76 (sx, 2H), 1.00 (t, 3H).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
0.344 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0.064 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods III

Procedure details

p-Tolylboronic acid (0.150 g, 1.10 mmol), tetrakis(triphenylphosphine)pal-ladium(0) (0.064 g, 0.055 mmol), and cesium carbonate (1.80 g, 5.52 mmol) were suspended in toluene (25 mL). The reaction mixture was purged under a vigorous flow of nitrogen for 15 minutes. Butyryl chloride (0.344 mL, 3.31 mmol) was added, and the reaction mixture was heated at 100° C. under an atmosphere of nitrogen for 24 h. The reaction mixture was cooled to ambient temperature and diluted with ether (100 mL). The organic layer was extracted sequentially with water (10 mL), aqueous sodium bicarbonate (10 mL), and aqueous sodium chloride (10 mL). The organic layer was dried (magnesium sulfate), filtered, and concentrated. Purification of the residue by flash column chromatography (7.5% ether/petroleum ether) afforded 1-(4-methylphenyl)-1-butanone as a colorless oil (0.134 g, 0.827 mmol): 1H NMR (CDCl3, 400 MHz) δ 7.86 (d, 2H), 7.25 (d, 2H), 2.92 (t, 2H), 2.41 (s, 3H), 1.76 (sx, 2H), 1.00 (t, 3H).
Quantity
0.15 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphosphine)pal-ladium(0)
Quantity
0.064 g
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
0.344 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Methylbutyrophenone
Reactant of Route 2
Reactant of Route 2
4'-Methylbutyrophenone
Reactant of Route 3
Reactant of Route 3
4'-Methylbutyrophenone
Reactant of Route 4
Reactant of Route 4
4'-Methylbutyrophenone
Reactant of Route 5
Reactant of Route 5
4'-Methylbutyrophenone
Reactant of Route 6
4'-Methylbutyrophenone

Citations

For This Compound
29
Citations
DR Kearns, WA Case - Journal of the American Chemical Society, 1966 - ACS Publications
The single triplet absorption spectra of 16 photochemically active aromatic ketones and aldehydes have been investigated by the phosphorescence excitation method. Both, and, triplet …
Number of citations: 347 pubs.acs.org
K Tsujikawa, T Yamamuro, K Kuwayama… - Forensic Science …, 2014 - Elsevier
A portable near infrared spectrometer was applied to the presumptive identification of psychotropic drugs based on library searching. Data-treatment methods (mathematical …
Number of citations: 37 www.sciencedirect.com
S Júlio, RA Ferro, S Santos, A Alexandre… - Analytical and …, 2023 - Springer
… The fractions containing pure ketone were then evaporated under vacuum to give a colorless oil (4′-methylbutyrophenone and 4′-methylvalerophenone) or a white solid (4′-…
Number of citations: 1 link.springer.com
A Carlsson, V Sandgren, S Svensson… - Drug testing and …, 2018 - Wiley Online Library
The use of hyphenated analytical techniques in forensic drug screening enables simultaneous identification of a wide range of different compounds. However, the appearance of drug …
B Grjol, M Jereb - Chemical Papers, 2021 - Springer
… Functionalization of 4’-methylbutyrophenone 8a in addition to the α-brominated ketone 9a also leads to the formation of benzyl bromide 10a (entry 1). The reaction of 8a was completely …
Number of citations: 1 link.springer.com
JB Flannery, GJ Janz - Journal of the American Chemical Society, 1966 - ACS Publications
A study is reported of the rate of the gas-phase addition of CF3CN to ethylene over the range 365-445. Under conditions such that CF3CN>> C2H4, the rate equation is (d/dO […
Number of citations: 9 pubs.acs.org
DC Neckers, AP Schaap, J Hardy - Journal of the American …, 1966 - ACS Publications
The reactions of arylcyclopropylcarbinols with di-/-butyl peroxide and aryl cyclopropyl ketones with 2-butanol and di-Z-butyl peroxidehave been investigated. Factors influencing the …
Number of citations: 40 pubs.acs.org
T Kozuka - Bulletin of the Chemical Society of Japan, 1982 - journal.csj.jp
A series of p-benzoquinones having an ester functional group in the α position of alkyl side chains was prepared. Irradiation of these quinones, except for methyl 3-methyl-2-(4-methyl-3,…
Number of citations: 23 www.journal.csj.jp
DR Arnold, U Carbide - Adv Photochem, 2009 - books.google.com
The photocycloaddition of a carbonyl compound to an olefin with the formation of an oxetane 3 was first observed by Paterno and Chiefli in 1909.1 They reported obtaining a compound …
Number of citations: 2 books.google.com
T Kozuka - Synthesis, 1982 - jlc.jst.go.jp
Scheme 1. shown in Scheme 1. That is, oxythallation of the ketone 1 with thallium (IH) nitrate (TTN) 6'and trimethyl orthoformate (TMOF) in methanol followed by oxidation of the ester 2 …
Number of citations: 0 jlc.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.